molecular formula C10H8ClNO5 B1623194 Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS No. 93951-16-7

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Cat. No.: B1623194
CAS No.: 93951-16-7
M. Wt: 257.63 g/mol
InChI Key: ILPBPWRYTWVDGD-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H8ClNO5 and its molecular weight is 257.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

93951-16-7

Molecular Formula

C10H8ClNO5

Molecular Weight

257.63 g/mol

IUPAC Name

ethyl 3-carbonochloridoyl-5-nitrobenzoate

InChI

InChI=1S/C10H8ClNO5/c1-2-17-10(14)7-3-6(9(11)13)4-8(5-7)12(15)16/h3-5H,2H2,1H3

InChI Key

ILPBPWRYTWVDGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

93951-16-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-nitroisophtalic acid monoethyl ester (80 g) in DCM (700 ml) at 25° C. was added 2M oxalyl chloride solution in DCM (63 ml), and DMF (5 ml). The reaction was stirred for 2 h and then concentrated in vacuum. The residue was triturated with toluene and again concentrated in vacuum leaving the title compound (60 g). Rt=1.40 min for derivatised methylester (method D).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One

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